Oxetane-2-carboxylic acid
Description
Historical Context and Evolution of Oxetane (B1205548) Chemistry
The study of oxetanes, four-membered cyclic ethers, dates back to the 19th century. beilstein-journals.org However, for a long time, they were considered more of a chemical curiosity. A significant turning point in oxetane chemistry was the "rediscovery" of the oxetane ring in 2006, which sparked a surge of interest within the medicinal chemistry community. acs.org This renewed attention was largely driven by pioneering studies that highlighted the potential of oxetanes as bioisosteres for commonly used functional groups. acs.orgresearchgate.net
Early synthetic methods for oxetanes included the Williamson ether synthesis and the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgu-tokyo.ac.jp Over the years, the synthetic toolbox for creating and functionalizing oxetanes has expanded considerably, with new methodologies being developed in both academic and industrial laboratories. acs.orgnih.govmagtech.com.cn This has been crucial in enabling the broader application of oxetane-containing molecules in various research areas. nih.gov
Significance of Oxetane-2-carboxylic Acid as a Chemical Motif
The significance of this compound and its derivatives lies in their unique combination of properties. The oxetane ring is a small, polar, and three-dimensional motif. nih.govresearchgate.net This strained ring system, with a ring strain energy of approximately 106 kJ/mol, influences the molecule's reactivity and conformation. nih.gov The presence of the carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters. acs.org
Recent research has highlighted the potential instability of some oxetane-carboxylic acids, which can isomerize into lactones, particularly when heated. acs.orgnih.gov This finding is critical for chemists working with these compounds, as it can impact reaction outcomes and the stability of the final products. nih.gov Despite this potential instability, the this compound scaffold remains a valuable building block in the synthesis of more complex molecules.
Role of this compound in Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, the incorporation of the oxetane motif, including the this compound structure, has become a key strategy for optimizing the properties of drug candidates. acs.orgnih.gov The unique characteristics of the oxetane ring can lead to significant improvements in a molecule's physicochemical and pharmacokinetic profiles. researchgate.netnih.gov
One of the most significant applications of the oxetane ring in medicinal chemistry is its use as a bioisostere for other functional groups. beilstein-journals.orgacs.orgresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
gem-Dimethyl Group Replacement : The oxetane ring can serve as a surrogate for the gem-dimethyl group, a common feature in drug molecules used to block metabolic oxidation. beilstein-journals.orgresearchgate.net Replacing a gem-dimethyl group with an oxetane can maintain or even improve metabolic stability while reducing the lipophilicity that the two methyl groups would impart. beilstein-journals.orgresearchgate.net
Carbonyl Group Replacement : The oxetane ring is also a well-established bioisostere for the carbonyl group found in ketones, esters, and amides. acs.orgresearchgate.netnih.gov The oxetane oxygen has a similar ability to accept hydrogen bonds as a carbonyl oxygen. u-tokyo.ac.jp This substitution can enhance the metabolic stability of a compound, as carbonyl groups can be susceptible to enzymatic reduction or hydrolysis. acs.org
Other Bioisosteric Replacements : The oxetane motif has also been explored as a replacement for other functionalities. For instance, oxetan-3-ol (B104164) has been investigated as a bioisostere for the carboxylic acid group. nih.gov Additionally, oxetane sulfides have been proposed as bioisosteres for thioesters. beilstein-journals.org
The introduction of an oxetane ring, such as that in this compound, can have a profound and often beneficial impact on the physicochemical properties of a drug molecule. acs.orgnih.gov These modifications can lead to improved "drug-like" characteristics. acs.org
Solubility : Replacing a lipophilic group like a gem-dimethyl group with a more polar oxetane ring can significantly increase the aqueous solubility of a compound. researchgate.net This is a critical factor for drug absorption and distribution.
Metabolic Stability : Oxetanes have been shown to improve the metabolic stability of drug candidates by blocking sites of metabolism. researchgate.netacs.org They are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. nih.gov
Acidity/Basicity (pKa) : The electron-withdrawing nature of the oxetane ring can influence the pKa of nearby functional groups. acs.orgu-tokyo.ac.jp For instance, placing an oxetane near an amine can reduce its basicity, which can be beneficial for avoiding off-target effects, such as hERG inhibition. nih.govnih.gov
A summary of the impact of the oxetane ring on physicochemical properties is presented in the table below.
| Physicochemical Property | Impact of Oxetane Introduction | Reference(s) |
| Aqueous Solubility | Generally increases | researchgate.netnih.gov |
| Lipophilicity (LogD/LogP) | Generally decreases | acs.orgnih.govnih.gov |
| Metabolic Stability | Often improves | researchgate.netacs.org |
| Amine Basicity (pKa) | Decreases when proximal to an amine | acs.orgu-tokyo.ac.jp |
This compound and its derivatives can serve as a central scaffold for the construction of novel bioactive compounds. The carboxylic acid functionality provides a convenient point for chemical elaboration, allowing for the synthesis of libraries of compounds for biological screening. acs.org While specific examples of bioactive compounds directly incorporating the this compound moiety are part of ongoing research, the broader class of oxetane-containing molecules has shown promise in various therapeutic areas, including the development of antiviral and anticancer agents. The inherent three-dimensionality of the oxetane ring can also help to optimize the binding of a ligand to its biological target. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXAZCRQJSFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585719 | |
| Record name | Oxetane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864373-47-7 | |
| Record name | Oxetane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetane-2-carboxylic acid | |
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Advanced Synthetic Methodologies for Oxetane 2 Carboxylic Acid and Its Derivatives
Strategies for Oxetane (B1205548) Ring Formation
The construction of the strained four-membered oxetane ring presents a significant synthetic challenge. acs.org Key strategies have been developed that can be broadly categorized into intramolecular cyclizations and photochemical cycloadditions.
Intramolecular cyclization is a common and effective method for forming the oxetane ring. magtech.com.cn This approach typically involves the formation of a carbon-oxygen bond through an intramolecular Williamson etherification. This strategy relies on a 1,3-disposed alcohol and a suitable leaving group, which upon treatment with a base, cyclize to form the oxetane ring. acs.org The kinetics of forming the four-membered ring can be slower compared to three, five, or six-membered rings, often necessitating strong bases and good leaving groups to achieve acceptable yields. acs.org
Another intramolecular approach involves the cyclization of 3,4-epoxy alcohols. Base-mediated ring-opening of the epoxide by the neighboring hydroxyl group can lead to the formation of the oxetane ring. The regioselectivity of this cyclization is influenced by steric and electronic factors of the substituents on the epoxy alcohol.
A notable example of intramolecular cyclization is the synthesis of 3,3-disubstituted oxetanes bearing carboxylic acid residues, which can serve as precursors or analogues of oxetane-2-carboxylic acid. acs.org These methods provide a versatile route to functionalized oxetanes that can be further elaborated. researchgate.net
Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| 1,3-Diol derivative | 1. Acetyl bromide; 2. Base | 2,4-Disubstituted oxetane | acs.org |
| 3,4-Epoxy alcohol | Base (e.g., NaH) in THF | Substituted oxetane | acs.org |
| Dihydroxyacetone dimer | 1. TsCl; 2. NaH; 3. Acid | Oxetan-3-one | acs.org |
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. nih.govnih.gov This reaction involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene. nih.gov The reaction mechanism can proceed through either a singlet or triplet excited state of the carbonyl compound, influencing the stereochemical outcome. nih.gov
This method is highly versatile and atom-economical. beilstein-journals.org The reaction can be applied to a wide range of aldehydes, ketones, and their derivatives with various alkenes. nih.gov For the synthesis of this compound derivatives, a glyoxylate (B1226380) ester can be reacted with an alkene. Recent advancements have enabled this reaction to be carried out using visible light through triplet energy transfer from a photocatalyst, which improves the safety and scalability of the process. chemrxiv.org
The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are critical aspects. The regioselectivity is often governed by the stability of the intermediate diradical formed upon addition of the excited carbonyl to the alkene. nih.gov High diastereoselectivity can often be achieved, making it a valuable tool for the synthesis of complex, stereodefined oxetanes. illinois.edu
Table 2: Substrate Scope in Visible Light-Enabled Paternò-Büchi Reactions
| Carbonyl Compound | Alkene | Product | Yield (%) | Reference |
| Methyl benzoylformate | 2,3-Dimethyl-2-butene | Oxetane-2-carboxylate | 99 | chemrxiv.org |
| Adamantyl glyoxylate | Cyclohexene | Bicyclic oxetane | 65 | chemrxiv.org |
| Ethyl glyoxylate | Furan | Furo[3,2-b]oxetane | 46 | chemrxiv.org |
The development of stereoselective methods for the synthesis of this compound and its derivatives is crucial for their application in areas such as drug discovery. Both diastereoselective and enantioselective strategies have been explored.
Diastereoselectivity is often inherent in methods like the Paternò-Büchi reaction, where the stereochemistry of the alkene can be transferred to the oxetane product. illinois.edu The reaction of chiral aldehydes or ketones can also lead to diastereoselective formation of oxetanes.
Enantioselective approaches often rely on the use of chiral catalysts or chiral auxiliaries. For instance, enantioselective reduction of a β-halo ketone followed by a Williamson etherification can produce enantioenriched 2-substituted oxetanes. acs.org More recently, highly enantioselective Paternò-Büchi reactions have been developed using chiral catalysts that operate through a rebound triplet mechanism. beilstein-journals.org The first natural product containing an oxetane ring, (2R,3S)-3-amino-2-oxetane carboxylic acid, highlights the importance of stereocontrolled synthesis in this class of compounds. acs.org
Functionalization and Derivatization of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. researchgate.net These modifications can occur at the carboxylic acid moiety or through reactions involving the oxetane ring itself.
The carboxylic acid group of this compound is a versatile handle for various chemical transformations. Standard transformations such as esterification and amidation can be performed, although care must be taken to avoid conditions that could lead to ring-opening of the strained oxetane. chemrxiv.org Basic conditions are generally well-tolerated for these transformations. chemrxiv.org
Decarboxylation of 2-aryl oxetane-2-carboxylic acids can be achieved through visible-light-mediated photoredox catalysis. researchgate.netresearchgate.net This reaction provides access to 2-aryl oxetanes, which are formal products of a [2+2] cycloaddition between an alkene and an aryl aldehyde. researchgate.net The carboxylic acid can also be converted into other functional groups. For example, reduction of the corresponding esters with reagents like sodium borohydride (B1222165) can yield the corresponding hydroxymethyl-substituted oxetanes. chemrxiv.org
Table 3: Functionalization Reactions at the Carboxylic Acid Moiety
| Starting Material | Reagents and Conditions | Product | Reference |
| Oxetane-3-carboxylic acid | Alkyl halide, Hunig's base | Oxetane-3-carboxylate ester | chemrxiv.org |
| 2-Aryl this compound | Visible light, photoredox catalyst | 2-Aryl oxetane | researchgate.net |
| Oxetane carboxylate ester | NaBH4, -30 to -10 °C | Hydroxymethyl oxetane | chemrxiv.org |
The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions under various conditions, particularly with acid catalysis. beilstein-journals.org This reactivity can be harnessed for synthetic purposes. acs.orgnih.gov
Many oxetane-carboxylic acids have been found to be unstable, undergoing spontaneous isomerization into lactones upon storage at room temperature or upon gentle heating. acs.orgnih.gov This intramolecular ring-opening is driven by the acidic proton of the carboxylic acid, which can protonate the oxetane oxygen, facilitating nucleophilic attack by the carboxylate. nih.gov This phenomenon underscores the importance of careful handling and storage of these compounds. acs.orgnih.gov This isomerization can also be used synthetically to produce novel lactone structures. acs.org
Ring-opening can also be induced by external nucleophiles and Lewis acids. illinois.eduresearchgate.net For example, treatment of 3-amido oxetanes with a Lewis acid like In(OTf)₃ can trigger an intramolecular ring-opening and subsequent cyclization to form 4-(hydroxymethyl)-substituted oxazolines. nih.gov Ring-expansion reactions, while less common for this compound itself, are a known reaction pathway for oxetanes in general, for instance, through the reaction with ylides. magtech.com.cn
Introduction of Halogen Substituents
The introduction of halogen atoms into the this compound framework can significantly modulate the compound's biological activity and pharmacokinetic profile. While direct halogenation of the oxetane ring at the 2-position presents synthetic challenges, several indirect methods and strategies involving precursors have been explored.
Research into the synthesis of α-fluoro-oxetanes has shown the utility of fluorinating agents in reactions with suitable precursors. For instance, the conversion of epoxides to fluorinated oxetanes has been demonstrated as a viable pathway. nih.gov This approach involves the ring expansion of a three-membered epoxide ring in the presence of a fluorine source, which can be adapted to produce precursors for 2-fluoro-oxetane-2-carboxylic acid. However, direct fluorination of the parent carboxylic acid remains a less explored area.
The synthesis of α-bromo carboxylic acids is a well-established field, with methods like the Hell-Volhard-Zelinsky reaction being prominent. organic-chemistry.org Adapting such methodologies to γ-hydroxy acids, which are precursors to oxetanes, could provide a route to 2-bromo-oxetane-2-carboxylic acid. This would typically involve the bromination of a suitable lactol or a protected γ-hydroxy acid followed by cyclization to form the oxetane ring. The reaction of an α-hydroxy carboxylic acid with hydrogen bromide to yield an α-bromo carboxylic acid is another potential strategy that could be applied to a precursor of this compound. google.com
Detailed research into direct halogenation of the this compound core is still emerging. The inherent reactivity of the carboxylic acid group and the stability of the oxetane ring under various halogenating conditions are key considerations for the development of new synthetic protocols.
Synthesis of Spirocyclic Oxetanes
Spirocyclic oxetanes, where the oxetane ring is part of a spiro system, are of increasing interest due to their rigid three-dimensional structures which can be advantageous in drug design. acs.orgresearchgate.net Several synthetic strategies have been developed to access these unique molecular architectures starting from or incorporating the this compound moiety.
One of the most prominent methods for the synthesis of oxetanes, including spirocyclic variants, is the Paternò-Büchi reaction . wikipedia.orgnih.govrsc.orgcambridgescholars.comorganic-chemistry.org This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be envisioned to construct spirocyclic oxetanes. For instance, an activated derivative of this compound, such as an oxetane-2-carbonyl compound, could react with a cyclic alkene under photochemical conditions to yield the desired spirocycle. The regioselectivity and stereoselectivity of this reaction are critical aspects that are influenced by the electronic nature of the reactants and the stability of the intermediate diradicals.
Another powerful tool for the formation of cyclopropane (B1198618) rings, which can be extended to the synthesis of spiro[oxetane-2,1'-cyclopropane] derivatives, is the Corey-Chaykovsky reaction . organic-chemistry.org This reaction involves the treatment of a carbonyl compound with a sulfur ylide. In the context of this compound, a derivative with a ketone or aldehyde at the 2-position could be reacted with a sulfur ylide to generate a spiro-epoxide, which could then potentially be rearranged or further transformed into the spiro-oxetane-cyclopropane system. More directly, an α,β-unsaturated ester derived from an oxetane precursor could undergo cyclopropanation. arkat-usa.orgresearchgate.netuwa.edu.aumdpi.com
Intramolecular Williamson etherification is a classical and effective method for the formation of cyclic ethers, including oxetanes. acs.org To synthesize a spirocyclic oxetane, a suitably functionalized precursor containing a hydroxyl group and a good leaving group positioned on a cyclic scaffold attached to the 2-position of a progenitor to the oxetane ring would be required. The base-mediated intramolecular cyclization would then lead to the formation of the spiro-oxetane ring system.
Below are interactive tables summarizing the key aspects of these synthetic methodologies.
Table 1: Methodologies for the Synthesis of Halogenated this compound Derivatives
| Methodology | Description | Key Reagents/Conditions | Potential Precursors |
| Epoxide Ring Expansion | Formation of α,α-difluoro-oxetanes from epoxides using a difluorocarbene species. nih.gov | Copper catalyst, Organofluorine precursor | Three-membered epoxides |
| Adapted Hell-Volhard-Zelinsky | Bromination of a γ-hydroxy acid precursor at the α-position followed by cyclization. organic-chemistry.org | PBr₃/Br₂, H₂O | γ-Hydroxy carboxylic acids |
| Substitution of Hydroxy Group | Reaction of an α-hydroxy carboxylic acid precursor with a hydrogen halide. google.com | HBr or other hydrogen halides | α-Hydroxy-γ-lactone |
Table 2: Methodologies for the Synthesis of Spirocyclic Oxetanes from this compound Derivatives
| Methodology | Description | Key Reagents/Conditions | Starting Material Type |
| Paternò-Büchi Reaction | [2+2] photocycloaddition of an oxetane-2-carbonyl compound with a cyclic alkene. wikipedia.orgnih.govrsc.orgcambridgescholars.comorganic-chemistry.org | UV light, Cyclic alkene | Oxetane-2-carboxaldehyde or 2-acetyl-oxetane |
| Corey-Chaykovsky Reaction | Reaction of an oxetane-2-carbonyl derivative with a sulfur ylide to form a spiro-epoxide, or cyclopropanation of an α,β-unsaturated oxetane derivative. organic-chemistry.orgarkat-usa.orgresearchgate.netuwa.edu.aumdpi.com | Sulfur ylide (e.g., (CH₃)₃S⁺I⁻, NaH) | Oxetane-2-carboxaldehyde or α,β-unsaturated ester of an oxetane precursor |
| Intramolecular Williamson Etherification | Base-mediated cyclization of a precursor with a hydroxyl group and a leaving group on a cyclic moiety. acs.org | Base (e.g., NaH, KOtBu) | Substituted cyclic alcohol with a leaving group |
Advanced Reactivity and Stability Studies of Oxetane 2 Carboxylic Acid
Isomerization Phenomena and Pathways
A significant characteristic of many oxetane-carboxylic acids is their propensity to isomerize into lactones. acs.orgnih.govchemrxiv.org This transformation can occur even under mild conditions, such as storage at room temperature or with gentle heating, without the need for an external catalyst. acs.orgnih.govic.ac.uk This inherent instability is a critical consideration for chemists, as it can impact reaction outcomes and the purity of samples. acs.orgnih.gov
The stability of oxetane-2-carboxylic acid derivatives and their tendency to isomerize is influenced by several structural and environmental factors:
Substituents: Bulky aromatic or heteroaromatic substituents on the oxetane (B1205548) ring can enhance the stability of the molecule, with some substituted acids showing no decomposition after a year at room temperature. acs.orgnih.gov In contrast, the parent this compound has been observed to isomerize over time. acs.org Computational studies suggest that substituting the methylene (B1212753) groups of the oxetane with electron-withdrawing trifluoromethyl (CF₃) groups can inhibit the isomerization to a lactone. ic.ac.uk
Zwitterionic Structures: The presence of a basic group, such as an imidazole, can create a zwitterionic structure that prevents the intramolecular protonation of the oxetane ring by the carboxylic acid, thereby stabilizing the compound. acs.orgnih.gov
Conformationally Rigid Cores: Polycyclic, conformationally rigid structures can also contribute to the stability of oxetane-carboxylic acids. acs.org
Heating: Gentle heating can promote the isomerization of less stable oxetane-carboxylic acids into their corresponding lactones. acs.orgnih.gov For instance, heating at 50°C in a dioxane/water mixture has been shown to induce this transformation. acs.orgnih.gov
Acidification: Careful acidification of the sodium salt of an oxetane-carboxylic acid can lead directly to the formation of the bicyclic lactone product. acs.org
The following table summarizes the stability of various oxetane-carboxylic acids under storage at room temperature.
| Compound | Substituents | Stability at Room Temperature (1 year) |
| 3a-7a | Bulky (hetero)aromatic substituents | Stable |
| 8a, 9a | Zwitterionic structures | Stable |
| 10a | Polycyclic conformationally rigid core | Stable |
| 2a | Unsubstituted at C3 and C4 | Isomerized completely |
Data sourced from Organic Letters. acs.org
The isomerization of this compound to a γ-lactone is a process that has been subject to mechanistic investigation. It is proposed that the reaction proceeds without the need for an external catalyst, with the internal carboxylic acid group playing a key role. scienceopen.com
The uncatalyzed mechanism is thought to involve a proton transfer from the carboxylic acid to the oxygen atom of the oxetane ring. ic.ac.ukrogue-scholar.org This is followed by an intramolecular SN2 displacement at a methylene group of the now-protonated oxetane. ic.ac.ukrogue-scholar.org Computational studies using ωB97XD/Def2-TZVPP/SCRF=chloroform calculations indicate that this is a concerted process. ic.ac.ukrogue-scholar.org In this concerted reaction, the proton transfer slightly precedes the SN2 displacement, which occurs with retention of configuration. ic.ac.ukrogue-scholar.org The calculated activation free energy for this uncatalyzed intramolecular reaction is approximately 49.9 kcal/mol, which is considered too high for a thermal reaction to occur readily. rogue-scholar.org
This discrepancy suggests that alternative, lower-energy pathways may be at play. rogue-scholar.org One proposed alternative is a bimolecular mechanism where one molecule of the oxetane-carboxylic acid acts as a catalyst for the rearrangement of a second molecule. ic.ac.ukrogue-scholar.org Another possibility is the involvement of trace amounts of a stronger external acid as a catalyst. ic.ac.ukrogue-scholar.org
Reaction with Nucleophiles and Electrophiles
The reactivity of the oxetane ring is largely governed by its inherent ring strain, which is comparable to that of an oxirane. beilstein-journals.org This strain facilitates ring-opening reactions with nucleophiles, a common transformation for this class of compounds. beilstein-journals.orgacs.org The oxygen atom's lone pairs are exposed due to the strained C–O–C bond angle, making oxetane a good Lewis base and hydrogen-bond acceptor. beilstein-journals.orgacs.org
Ring-opening reactions are typically activated by Lewis or Brønsted acids, which protonate the oxygen atom, making the ring more susceptible to nucleophilic attack. scienceopen.combeilstein-journals.orgresearchgate.net The carboxylic acid group of this compound can act as an internal Brønsted acid, activating the oxetane ring for intramolecular nucleophilic attack by the carboxylate, leading to isomerization as discussed previously. scienceopen.com
While reactions with nucleophiles are well-documented for oxetanes in general, the specific reactions of this compound with external nucleophiles and electrophiles are less detailed in the provided search results. However, the general principles of oxetane reactivity suggest that the carboxylic acid moiety can be converted to other functional groups, which can then influence the molecule's reactivity towards electrophiles and nucleophiles. For example, the conversion of a carboxylic acid to an ester or an amide would alter its electronic properties and reactivity. saskoer.ca
Spectroscopic and Structural Elucidation in Research of Oxetane 2 Carboxylic Acid
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of oxetane-2-carboxylic acid. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the precise molecular formula (C₄H₆O₃).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙), which can then undergo characteristic fragmentation. For this compound, fragmentation pathways are expected to involve both the carboxylic acid group and the oxetane (B1205548) ring.
Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The oxetane ring can undergo fragmentation through ring cleavage, such as a transannular cleavage, or by losing small neutral molecules. nsf.govnih.gov A plausible fragmentation could involve the loss of the carboxyl group to give an oxetanyl cation at m/z 57. Further fragmentation of the oxetane ring itself could lead to smaller charged fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound, providing a highly accurate mass measurement of the molecule. This technique distinguishes the compound from others with the same nominal mass by determining its exact mass, which is based on the specific isotopic composition. For this compound (C₄H₆O₃), the precise mass is fundamental for confirming its elemental formula in research and quality control settings.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₆O₃ |
| Monoisotopic Mass | 102.031694049 Da nih.govnih.gov |
LC-QTOF-MS for Degradation Product Identification
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful method for identifying and characterizing impurities and degradation products. Research has shown that many oxetane-carboxylic acids can be unstable, undergoing isomerization into lactones when stored at room temperature or upon gentle heating. Techniques like LC-QTOF-MS are essential for detecting such degradation pathways. This method combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of QTOF-MS, enabling the identification of unknown compounds formed during synthesis or storage. For instance, similar high-resolution LC-MSⁿ techniques have been used to elucidate the structure of metabolites resulting from the oxidative scission of the oxetane ring in related compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The key features in the IR spectrum include a very broad O–H stretching band for the carboxylic acid, a sharp and intense C=O stretching band, and absorptions related to the C-O-C stretch of the strained oxetane ring.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (very broad) libretexts.orgorgchemboulder.com |
| Carbonyl (C=O) | Stretching | 1760 - 1690 (strong, sharp) libretexts.orgorgchemboulder.com |
| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 orgchemboulder.com |
| Oxetane (C-O-C) | Asymmetric Stretch | ~1008 umanitoba.ca |
| Oxetane (C-C) | Symmetric Stretch | ~1033 umanitoba.ca |
X-ray Crystallography and Structural Conformations
X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state. For oxetane and its derivatives, this technique has been crucial for determining precise bond lengths, bond angles, and the conformation of the four-membered ring.
Contrary to early assumptions of planarity, X-ray analysis has shown that the oxetane ring is puckered. beilstein-journals.org For the parent, unsubstituted oxetane, the puckering angle has been determined to be approximately 8.7° to 10.7°. beilstein-journals.orgechemi.com This puckering helps to alleviate some of the ring's inherent strain by reducing eclipsing interactions between adjacent methylene (B1212753) groups. The introduction of substituents, such as the carboxylic acid group at the 2-position, can influence the degree of this puckering.
The bond lengths and angles within the oxetane ring deviate significantly from those of standard sp³-hybridized atoms in acyclic systems, a direct consequence of its significant ring strain (approximately 25.5 kcal/mol). beilstein-journals.org X-ray crystallographic studies of unsubstituted oxetane have provided precise measurements for these parameters. beilstein-journals.orgechemi.comacs.org
| Parameter | Value |
|---|---|
| C-O Bond Length | 1.46 Å echemi.com |
| C-C Bond Length | 1.53 Å echemi.com |
| C-O-C Bond Angle | 90.2° echemi.com |
| C-C-O Bond Angle | 92.0° echemi.com |
| C-C-C Bond Angle | 84.8° echemi.com |
The strained C–O–C bond angle is a key feature, exposing the oxygen's lone pair of electrons and making the oxetane ring an effective hydrogen-bond acceptor. beilstein-journals.orgechemi.com These structural details are fundamental to understanding the reactivity and physicochemical properties of this compound.
Computational and Theoretical Studies of Oxetane 2 Carboxylic Acid
Quantum Chemical Calculations on Stability and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the stability and reactivity of oxetane-containing molecules, including oxetane-2-carboxylic acid.
Recent studies have revealed that many oxetane-carboxylic acids can be unstable, undergoing isomerization into lactones, especially when stored at room temperature or gently heated. nih.gov Computational models have been developed to investigate the mechanism of this unexpected isomerization. nih.gov Initial calculations of the uncatalyzed intramolecular rearrangement suggested a high activation free energy, indicating that the reaction is unlikely to occur thermally without a catalyst. chemscene.com Further computational work has explored the role of intermolecular catalysis, where one molecule of the oxetane-carboxylic acid may facilitate the rearrangement of another. chemscene.com
The stability of the oxetane (B1205548) ring is significantly influenced by its substitution pattern. mdpi.com Generally, 3,3-disubstituted oxetanes exhibit greater stability. mdpi.com In the case of oxetane-carboxylic acids, bulky substituents can stabilize the molecule and prevent isomerization. nih.gov The presence of zwitterionic structures or conformationally rigid polycyclic cores also contributes to increased stability. nih.gov
Computational studies have also shed light on the reactivity of oxetane-2-carboxylic acids in photoredox-catalyzed decarboxylation reactions. rsc.org These calculations support the formation of an oxetane carbocation as a key step in the reaction mechanism. rsc.org The reactivity is also influenced by key hydrogen-bonding and steric interactions, which can be elucidated through mechanistic probes and computational analysis. rsc.org
The following table summarizes key findings from quantum chemical calculations on the stability and reactivity of oxetane-carboxylic acids:
| Studied Property | Computational Method | Key Findings |
| Isomerization to lactone | ωB97XD/Def2-TZVPP | Uncatalyzed reaction has a high activation energy; intermolecular catalysis is likely involved. chemscene.com |
| Stability | Experimental and observational | Bulky substituents, zwitterionic forms, and rigid cores enhance stability. nih.gov |
| Photoredox Decarboxylation | Not specified | Reaction proceeds via an oxetane carbocation intermediate. rsc.org |
Molecular Dynamics Simulations and Conformational Analysis
Computational studies have highlighted that the oxetane ring can act as a "conformational lock," rigidifying the structure of a larger molecule. researchgate.net This conformational effect can lead to increased aqueous solubility and provides access to novel chemical space in drug design. mdpi.com The three sp³-hybridized carbon atoms impart a distinct three-dimensionality to the molecule. mdpi.com
The puckering of the oxetane ring is a dynamic process. Computational studies on unsubstituted oxetane have shown that the ring-puckering motion has a significant effect on the electron density distribution of the highest occupied molecular orbital (HOMO). achemblock.com While specific molecular dynamics simulations for isolated this compound are not extensively documented in the reviewed literature, the principles of oxetane ring puckering are well-established and would apply. The carboxyl group at the C2 position is expected to influence the puckering potential energy surface and the equilibrium between different puckered conformations.
Structure-Activity Relationship (SAR) Studies
The oxetane motif, including the this compound structure, is of growing interest in medicinal chemistry and drug discovery. mdpi.com SAR studies leverage the unique properties of the oxetane ring to optimize the pharmacological profile of drug candidates. mdpi.com
The incorporation of an oxetane ring can lead to improvements in:
Aqueous solubility nih.govmdpi.com
Metabolic stability nih.govmdpi.com
Lipophilicity (LogD) mdpi.com
Potency mdpi.com
The oxetane moiety is often introduced in the later stages of drug discovery campaigns to fine-tune the physicochemical properties of lead compounds. mdpi.comresearchgate.net For instance, the introduction of a carboxylic acid group in conjunction with an oxetane motif has been shown to reduce lipophilicity and increase potency in certain drug candidates. mdpi.com
Computational docking studies are frequently employed to understand how oxetane-containing inhibitors bind to their target enzymes. These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity.
For example, in the development of inhibitors for the FTO (fat mass and obesity-associated protein) demethylase, docking studies suggested that an oxetane moiety can establish a favorable hydrogen bond interaction with a serine residue (Ser 229) in the active site. nih.gov Similarly, in the design of inhibitors for PRMT5 (protein arginine methyltransferase 5), computational modeling indicated that an oxetane group extends into a hydrophobic pocket and forms a hydrogen bond with a phenylalanine residue (Phe327). nih.gov
These computational insights are crucial for guiding the rational design of more potent and selective inhibitors.
The analysis of the ligand binding site is a critical component of understanding enzyme-inhibitor interactions. In the context of oxetane-containing compounds, computational methods are used to model how the unique size, shape, and polarity of the oxetane ring fit within the enzyme's active site.
For instance, when developing inhibitors for aldehyde dehydrogenases (ALDH), the design of oxetane-containing compounds was guided by the co-crystal structure of a lead compound with the ALDH1A1 enzyme. nih.gov This structural information allowed for the rational placement of the oxetane moiety to optimize interactions within the binding pocket, leading to inhibitors with improved potency and metabolic stability. nih.gov
The compact and three-dimensional nature of the oxetane ring allows it to access and form favorable interactions in regions of the binding site that may not be accessible to more traditional, planar chemical groups.
Chemical double mutant thermodynamic cycle analysis is a powerful technique used to quantify the energetic contribution of specific non-covalent interactions between a ligand and its protein target. nih.gov This method involves comparing the binding affinities of a series of four related ligand-protein complexes: the wild-type protein with the parent ligand, two single mutants (one on the protein and one on the ligand), and the double mutant (mutated protein and mutated ligand). nih.gov
This approach allows for the dissection of interaction energies, such as hydrogen bonds or van der Waals contacts, by isolating the coupling energy between the two mutated sites. achemblock.com While this technique has been applied to study various biological systems, including enzyme inhibitors, there are no specific examples in the reviewed literature of its application to this compound or its derivatives. nih.gov
However, given the importance of specific hydrogen bonding and hydrophobic interactions for the binding of oxetane-containing inhibitors, as revealed by docking studies, chemical double mutant thermodynamic cycle analysis could be a valuable future tool. nih.gov For instance, it could be used to precisely quantify the energetic contribution of a hydrogen bond between the oxetane oxygen and a specific amino acid residue in the active site of an enzyme.
Prediction of Spectroscopic Properties
Computational chemistry, particularly DFT, can be used to predict various spectroscopic properties of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. rsc.orgchemicalbook.com These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and vibrational modes.
The general approach involves:
Optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a suitable basis set).
Calculating the vibrational frequencies and intensities to generate a theoretical IR and Raman spectrum.
Calculating NMR shielding constants to predict ¹H and ¹³C chemical shifts.
For carboxylic acids, computational methods have been shown to accurately predict the vibrational frequencies associated with the O-H, C=O, and C-O bonds of the carboxyl group. rsc.org Similarly, theoretical calculations of NMR chemical shifts for oxocarboxylic acids have shown good agreement with experimental data, especially when accounting for intra- and intermolecular hydrogen bonding. researchgate.net
While experimental ¹H NMR data for this compound and its esters are available, detailed computational studies predicting the full spectroscopic profile of this compound are not prevalent in the literature. nih.govchemicalbook.com However, the established accuracy of these computational methods for similar molecules indicates their strong potential for application to this compound. rsc.orgchemicalbook.com
The following table outlines the potential application of computational methods for predicting the spectroscopic properties of this compound:
| Spectroscopic Technique | Computational Method | Predicted Properties |
| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP) | Vibrational frequencies and intensities of functional groups (C=O, O-H, C-O-C). chemicalbook.com |
| Raman Spectroscopy | DFT (e.g., B3LYP) | Raman shifts and intensities. chemicalbook.com |
| Nuclear Magnetic Resonance (NMR) | GIAO method with DFT | ¹H and ¹³C chemical shifts. researchgate.net |
Biological and Pharmacological Research Applications of Oxetane 2 Carboxylic Acid
Oxetane-2-carboxylic Acid as a Chiral Building Block in Biologically Active Compounds
This compound serves as a crucial chiral starting material in the synthesis of more complex and biologically active molecules. nih.govnih.gov Its stereochemistry is often pivotal for the desired pharmacological effect. The use of this building block allows for the introduction of the unique oxetane (B1205548) motif into larger molecular frameworks, which can significantly influence the physicochemical properties of the resulting compounds.
The incorporation of the oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, all of which are critical parameters in drug design. nih.gov Oxetane-carboxylic acids have been mentioned in over 200 peer-reviewed manuscripts and patents as both bioactive compounds and key starting materials in synthetic pathways. nih.govnih.gov For instance, oxetane δ-amino acid scaffolds, derived from oxetane precursors, have been utilized to generate libraries of compounds with potential therapeutic applications.
While direct synthesis from this compound is a key strategy, it is important to note that many of these acids can be unstable and may isomerize into lactones, a factor that chemists must consider during synthesis and storage. nih.govnih.gov
Interaction with Molecular Targets
The unique structural features of this compound and its derivatives facilitate a range of interactions with biological macromolecules, including enzymes and proteins.
Derivatives of this compound have been investigated as inhibitors of various enzymes. The oxetane moiety can play a significant role in binding to the active site of an enzyme. Docking studies of oxetane-containing compounds have revealed that the oxetane oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within the enzyme's binding pocket. nih.gov For example, in the case of FTO (fat mass and obesity-associated protein) inhibitors, the oxetane moiety has been shown to establish a favorable hydrogen bond with a serine residue. nih.gov Similarly, computational modeling of a PRMT5 (protein arginine methyltransferase 5) inhibitor suggested that the oxetane motif extends into a hydrophobic pocket and forms a hydrogen bond with a phenylalanine residue.
The strained four-membered ring of the oxetane nucleus imparts a degree of reactivity that can be harnessed for covalent interactions with molecular targets. While research on the direct covalent bonding of this compound is limited, studies on related oxetane derivatives have demonstrated their potential for site-selective protein modification. Specifically, 3-bromooxetanes have been shown to chemoselectively alkylate cysteine residues in proteins, indicating that the oxetane ring can be opened by a nucleophilic attack from the protein. nih.govnih.gov This opens the possibility for designing covalent inhibitors where the oxetane moiety acts as a reactive electrophile, forming a stable bond with the target protein.
Investigated Biological Activities of Oxetane Derivatives
A significant body of research has been dedicated to exploring the therapeutic potential of compounds derived from this compound, particularly in the areas of antimicrobial and anticancer activities.
Below is a table summarizing the types of oxetane derivatives and their investigated antimicrobial activities.
| Derivative Class | Investigated Activity | Reference |
| N-Oxetan-3-yl-amide Derivatives | Antibacterial | nih.gov |
The oxetane motif is present in several clinically important anticancer drugs, highlighting its significance in oncology research. nih.gov While not all are directly synthesized from this compound, the success of these compounds has spurred the development of new anticancer agents incorporating this scaffold.
Paclitaxel (B517696) (Taxol®) and its semi-synthetic analogues, docetaxel (B913) and cabazitaxel, are prominent examples of oxetane-containing anticancer drugs. nih.gov The oxetane ring in these molecules is crucial for their bioactivity, acting as a conformational lock and a hydrogen bond acceptor. nih.gov
Furthermore, research has focused on incorporating the oxetane moiety into novel indole-based analogues as inhibitors of tubulin polymerization. nih.gov While these specific analogues did not show significant tubulin polymerization inhibition, several displayed potent cytotoxicity against cancer cell lines such as MCF-7, MDA-MB-231, and PANC-1. nih.gov
The table below presents examples of oxetane-containing compounds and their demonstrated anticancer activities.
| Compound/Derivative Class | Target/Mechanism of Action | Investigated Cancer Cell Lines | Reference |
| Paclitaxel and its analogues | Tubulin polymerization inhibitor | Various | nih.gov |
| Indole-based oxetane analogues | Cytotoxicity | MCF-7, MDA-MB-231, PANC-1 | nih.gov |
| Oxetane-containing mTOR inhibitors | mTOR inhibition | PC-3, MCF-7 | nih.gov |
| Oxetane-containing ALDH1A inhibitors | ALDH1A inhibition | High-grade serous cell lines | nih.gov |
Enzyme Inhibition
The incorporation of the oxetane moiety, a core feature of this compound derivatives, has been a successful strategy in the development of potent and selective enzyme inhibitors targeting a wide array of proteins implicated in various diseases. The oxetane ring is often used to replace other functional groups like gem-dimethyl or carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability. nih.govresearchgate.net
Research has demonstrated the efficacy of oxetane-containing compounds as inhibitors for several key enzymes:
Aldehyde Dehydrogenase 1A (ALDH1A): Oxetane-containing compounds have been developed as robust inhibitors of the ALDH1A subfamily. Starting from an initial hit with poor metabolic stability, the integration of an oxetane motif led to a potent inhibitor with IC₅₀ values ranging from 0.08 to 0.25 μM and significantly improved metabolic stability. nih.gov
Protein Arginine Methyltransferase 5 (PRMT5): A tetrahydroisoquinoline derivative featuring an oxetane moiety was found to potently inhibit the enzymatic activity of PRMT5 with an IC₅₀ of 4.2 nM and effectively blocked tumor cell proliferation. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): An oxetane-containing compound demonstrated single-digit nanomolar potency against IDO1 and showed significantly improved physicochemical and off-target profiles compared to analogous compounds. nih.gov
AXL Receptor Tyrosine Kinase: In efforts to target the AXL protein, which is linked to tumor angiogenesis and drug resistance, an oxetane-containing compound was developed from a fragment screen, showing a dramatic increase in potency (IC₅₀ = 320 nM) compared to the initial hit. nih.gov
B-cell lymphoma 2 (BCL-2): By exploring the P4 pocket of the BCL-2 binding groove, researchers developed an oxetane-containing compound that exhibited outstanding BCL-2 inhibitory activity (IC₅₀ = 17.3 nM). nih.gov
Bruton's Tyrosine Kinase (BTK): To mitigate hERG toxicity associated with a lead compound, the oxetane motif was incorporated. The resulting derivative, Rilzabrutinib, is a potent and selective inhibitor of BTK, with the oxetane's electron-withdrawing nature reducing the basicity of an adjacent piperazine (B1678402) ring, thereby improving the safety profile. nih.gov
| Enzyme Target | Compound Type | Reported Potency (IC₅₀/Kᵢ) | Key Findings |
|---|---|---|---|
| Aldehyde Dehydrogenase 1A (ALDH1A) | Oxetane-containing pyrazolopyrimidinone (B8486647) derivative | 0.08 - 0.25 μM | Significantly improved metabolic stability over the parent compound. nih.gov |
| Protein Arginine Methyltransferase 5 (PRMT5) | Oxetane-bearing tetrahydroisoquinoline derivative | 4.2 nM | Demonstrated acceptable pharmacokinetic profiles and antitumor efficacy. nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Oxetane derivative | Kᵢ = 0.15 nM | Improved potency, off-target profile, and physicochemical properties. nih.gov |
| AXL Receptor Tyrosine Kinase | Oxetane-containing indazole derivative | 320 nM | Dramatic gain of potency from the initial micromolar hit. nih.gov |
| B-cell lymphoma 2 (BCL-2) | Heterocycle-substituted alkylamino derivative with oxetane | 17.3 nM | High selectivity for BCL-2 over BCL-XL. nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Rilzabrutinib (oxetane-containing piperazine) | Potent, selective, and reversible covalent inhibitor | Oxetane moiety reduced basicity and mitigated hERG toxicity. nih.gov |
Antiviral Activity
This compound derivatives are related to a class of compounds that have shown significant promise in antiviral research. The natural product Oxetanocin-A, which contains an oxetane ring on its sugar moiety, has been a key inspiration for the synthesis of various analogues with potent antiviral activities. researchgate.net Research has expanded to include various synthetic oxetane nucleosides and other derivatives targeting a range of viruses.
Respiratory Syncytial Virus (RSV): An oxetane-containing compound was identified as a potent inhibitor of the RSV L protein with an EC₅₀ of 10 nM. The oxetane moiety was introduced late in the discovery campaign to reduce the basicity of a terminal amine, which was crucial for lowering the volume of distribution and avoiding tissue accumulation. nih.govnih.gov
Hepatitis C Virus (HCV) and Dengue Virus (DENV): Building on previously reported 2′-spiro-oxetane uridine (B1682114) derivatives active against HCV, researchers found that related sulfur-containing analogues (thietanes) were also active against both HCV and DENV. researchgate.net
Alphaviruses: The same 2′-spiro-oxetane and thietane (B1214591) uridine derivatives also demonstrated unexpected activity against alphaviruses, including Chikungunya virus (CHIKV) and Sindbis virus (SINV). researchgate.net
| Virus Target | Compound Class | Reported Potency (EC₅₀) | Mechanism/Key Finding |
|---|---|---|---|
| Respiratory Syncytial Virus (RSV) | Oxetane spiro-fused piperidine | 10 nM | Inhibitor of RSV L protein; oxetane reduced basicity and tissue accumulation. nih.govnih.gov |
| Hepatitis C Virus (HCV) | 2′-spiro-oxetane uridine derivatives | Active | Served as a basis for further analogue development. researchgate.net |
| Dengue Virus (DENV) | Derivatives related to 2′-spiro-oxetane uridines | Active | Demonstrated a broader spectrum of activity for this compound class. researchgate.net |
| Chikungunya Virus (CHIKV) | Derivatives related to 2′-spiro-oxetane uridines | Active | Showed unexpected activity against alphaviruses. researchgate.net |
| Sindbis Virus (SINV) | Derivatives related to 2′-spiro-oxetane uridines | Active | Expanded the antiviral spectrum to include other alphaviruses. researchgate.net |
Herbicidal Activity
While research into the herbicidal applications of simple this compound derivatives is not widespread, the oxetane ring is present in at least one natural product with known herbicidal properties. The compound Oxetin, which features an oxetane ring, has been shown to exhibit herbicidal activity through the inhibition of glutamine synthetase. acs.org This finding suggests that the oxetane scaffold has the potential to be incorporated into the design of new herbicidal agents, although this remains a less explored area of research compared to its pharmaceutical applications.
Antiallergic Effects
General studies have noted that oxetane-containing compounds can possess antiallergic properties. researchgate.net A specific and significant example is the development of Rilzabrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). nih.gov BTK is a key mediator in signaling pathways that lead to the activation of various cells involved in allergic and inflammatory responses. Rilzabrutinib, which contains an oxetane group to improve its safety profile by reducing basicity, has been investigated in clinical trials for conditions such as chronic spontaneous urticaria, demonstrating a direct application of an oxetane-containing molecule in targeting diseases with an allergic component. nih.gov
Applications in DNA-Encoded Peptide Libraries
DNA-Encoded Libraries (DELs) are a powerful technology in drug discovery that allows for the synthesis and screening of vast numbers of compounds. The synthesis of these libraries often involves the combinatorial assembly of building blocks, such as amino acids and carboxylic acids. researchgate.net
Oxetane amino acids, which are derivatives of this compound, are valuable building blocks for this technology. researchgate.netacs.org Their utility stems from the properties conferred by the oxetane ring:
Structural Diversity: The rigid, three-dimensional structure of the oxetane ring introduces unique conformational constraints into peptide backbones, allowing for the creation of novel shapes that are not accessible with standard amino acids. nih.gov
Physicochemical Modulation: The polar and electron-withdrawing nature of the oxetane can be used to fine-tune properties like solubility, lipophilicity, and the basicity of nearby functional groups. nih.gov
Metabolic Stability: Peptides incorporating oxetane-based amino acids can exhibit improved stability against enzymatic degradation compared to natural peptides. acs.org
By incorporating oxetane amino acid building blocks into DELs, researchers can generate highly diverse and structurally unique libraries of peptides and peptidomimetics, increasing the probability of identifying novel hit compounds against challenging biological targets. acs.org
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
A primary focus of future research is the creation of more efficient and selective methods for synthesizing oxetane-2-carboxylic acid and its analogs. Traditional methods often face challenges due to the high ring strain of the four-membered ether, which makes intramolecular cyclization kinetically slow compared to the formation of three, five, or six-membered rings. acs.org
Current research aims to develop novel catalytic systems and synthetic strategies to overcome these hurdles. Key areas of development include:
Catalytic Friedel-Crafts Reactions: A two-step approach involving a catalytic Friedel-Crafts reaction of four-membered ring alcohol substrates, followed by a mild oxidative cleavage, has been developed for preparing arylacetic acids bearing oxetane (B1205548) rings. nih.govresearchgate.net This method provides a straightforward route to 3-aryl-3-carboxylic acid oxetane derivatives. researchgate.net
Stereocontrolled Syntheses: Achieving high stereocontrol in oxetane synthesis is crucial for medicinal chemistry applications. acs.org Future methods will likely focus on asymmetric catalysis to produce enantiomerically pure oxetane-2-carboxylic acids. For instance, strategies involving silicon-directed electrophilic cyclization of homoallylic alcohols and Lewis acid-catalyzed epoxide-opening cyclizations are being explored to create complex oxetane structures. beilstein-journals.org
[2+2] Cycloadditions: The Paternò–Büchi reaction, a [2+2] photocycloaddition between carbonyls and alkenes, offers an atom-economical route to oxetanes. beilstein-journals.org Ongoing research is focused on improving the efficiency and selectivity of these light-induced reactions, potentially through the use of flow chemistry to enhance scalability. illinois.edu
These advancements are critical for making diverse this compound building blocks more accessible for drug discovery and materials science. acs.org
Exploration of New Biological Targets and Therapeutic Applications
The oxetane motif is increasingly recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity. nih.govnih.gov this compound, in particular, serves as a valuable building block in medicinal chemistry. nih.gov
Emerging research is focused on incorporating this scaffold to target a wider range of diseases:
Oncology: The most famous oxetane-containing natural product, paclitaxel (B517696) (Taxol), is a cornerstone of cancer chemotherapy. acs.orgpharmablock.com Researchers are exploring new oxetane-containing molecules that target various cancer-related proteins, such as kinases and epigenetic enzymes. nih.gov For example, oxetane moieties have been incorporated into inhibitors of matrix metalloproteinase 13 (MMP-13), a target in breast cancer, leading to compounds with low nanomolar inhibitory potency and improved metabolic stability. nih.gov
Infectious Diseases: Oxetanocin A, a natural product isolated from Bacillus megaterium, inhibits the replication of the human immunodeficiency virus (HIV). acs.org This has spurred interest in designing novel oxetane-based antiviral agents.
Neurodegenerative and Metabolic Disorders: The unique properties of oxetanes are being leveraged in the design of compounds for various human diseases, including neurodegenerative conditions and metabolic disorders. nih.gov The ability of the oxetane ring to act as a conformational lock or a hydrogen bond acceptor can be exploited to achieve high target selectivity and potency. acs.orgnih.gov
Advanced Mechanistic Investigations of Reactivity and Biological Activity
A deeper understanding of the reactivity of the oxetane ring is crucial for both its synthetic manipulation and predicting its behavior in biological systems. The ring strain (approximately 25.5 kcal/mol) and polarized C-O bonds make oxetanes susceptible to ring-opening reactions, typically under acidic or Lewis acidic conditions. beilstein-journals.orgillinois.edu
Future research will focus on:
Regioselectivity of Ring-Opening: The regioselectivity of nucleophilic attack on unsymmetrically substituted oxetanes, such as derivatives of this compound, is a key area of study. Generally, strong nucleophiles attack the less sterically hindered carbon adjacent to the oxygen, while weaker nucleophiles under acidic conditions may attack the more substituted carbon. magtech.com.cn
Isomerization and Stability: Recent studies have revealed that many oxetane-carboxylic acids are surprisingly unstable, undergoing spontaneous isomerization into lactones upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.govacs.org This unexpected reactivity has significant implications for synthesis, purification, and storage. nih.gov For example, while hydrogenation of an alkene precursor can smoothly yield an oxetane-carboxylic acid, the product may isomerize within a week. acs.org Understanding the mechanism of this isomerization is critical for chemists working with these compounds. acs.orgresearchgate.net
Mechanism of Biological Action: For bioactive molecules, it is essential to understand how the oxetane ring interacts with its biological target. In paclitaxel, computational studies suggest the oxetane ring acts as either a conformational lock or a hydrogen-bond acceptor. acs.org Advanced mechanistic studies, combining experimental and computational approaches, will be necessary to elucidate these interactions for newly discovered oxetane-based therapeutic agents.
Integration of Computational Design in this compound Research
Computational chemistry is becoming an indispensable tool in the study of oxetane-containing molecules. In silico methods can predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action, thereby accelerating the research and development process.
Key applications include:
Predicting Physicochemical Properties: Computational models are used to predict how the incorporation of an this compound moiety will affect properties like solubility, lipophilicity (LogD), and pKa. nih.govacs.org For instance, the electron-withdrawing nature of the oxetane ring can reduce the basicity of adjacent amine groups, a property that can be modeled and exploited in drug design. nih.gov
Molecular Docking and Target Identification: Molecular docking simulations are used to predict the binding modes of oxetane-containing ligands to their protein targets. nih.gov This helps in understanding structure-activity relationships (SAR) and in designing more potent and selective inhibitors. Recently, in silico analysis was used to evaluate novel oxetane-containing lignans (B1203133) as potential inhibitors for SARS-CoV-2 proteases. rsc.org
Mechanistic Studies: Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms, such as the proposed pathways for the biosynthesis of the oxetane ring in paclitaxel. acs.orgresearchgate.net These calculations help distinguish between different possible mechanisms, such as acid-catalyzed, concerted, or dissociative pathways. acs.org
The synergy between computational design and experimental work is expected to streamline the discovery of new synthetic routes and novel therapeutic agents based on the this compound scaffold.
Application in Materials Science and Polymer Chemistry
While the use of oxetanes in medicinal chemistry is well-established, their application in materials science and polymer chemistry is an emerging field with significant potential. The high ring strain of oxetanes makes them suitable monomers for ring-opening polymerization (ROP). radtech.org
Future research directions include:
Novel Polyoxetanes: this compound and its derivatives can be used as functional monomers to create novel polyethers (polyoxetanes). wikipedia.org The polymerization is typically a cationic ring-opening process. wikipedia.orgnih.gov The properties of the resulting polymers, such as crystallinity and melting temperature, can be tuned by the substituents on the oxetane ring. wikipedia.org
Functional Polymers: The carboxylic acid group can be used for post-polymerization functionalization, allowing for the creation of materials with tailored properties. For example, a d-xylose-derived oxetane has been used in ring-opening copolymerization with cyclic anhydrides to form novel, renewable polyesters that are amenable to further functionalization. acs.org
Specialty Polymers: Oxetanes have been investigated for creating specialty polymers with unique properties. For instance, carborane-oxetane monomers have been synthesized and polymerized to create binders for rocket propellants, where the carboranyl functionality solves migration problems within the propellant grain. dtic.mil Similarly, photo-initiated cationic polymerization of polyfunctional oxetanes can be used to develop high-performance photo-curing systems. radtech.org
The development of new synthetic routes to functionalized oxetanes, including this compound, will undoubtedly expand their application in creating advanced materials and polymers. acs.org
Q & A
Q. What are the primary laboratory synthesis routes for Oxetane-2-carboxylic acid, and how do reaction conditions influence yield?
this compound is commonly synthesized via hydrolysis of its ethyl ester derivative (CAS 28418-00-0) under acidic or basic conditions. For example, saponification of this compound ethyl ester (C₆H₁₀O₃) with NaOH or KOH in aqueous ethanol can yield the free acid. Reaction temperature (typically 60–80°C) and catalyst concentration critically affect yield, with optimal conditions achieving >80% purity . Characterization of intermediates via NMR (¹H, ¹³C) and IR spectroscopy is essential to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H NMR : To identify protons adjacent to the oxetane ring and carboxylic group (δ ~3.5–4.5 ppm for oxetane protons, δ ~12–14 ppm for COOH).
- IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 2500–3500 cm⁻¹ (broad O-H stretch).
- HPLC-MS : For purity assessment and molecular ion detection (m/z ~118 for [M-H]⁻). Cross-validation with elemental analysis ensures accurate compositional data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Based on analogous carboxylic acids (e.g., adamantane-carboxylic acid):
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact (GHS Category 2/2A hazards) .
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in airtight containers at 2–8°C to minimize degradation . Emergency measures include rinsing exposed skin with water for 15+ minutes and seeking immediate medical aid .
Advanced Research Questions
Q. How do steric and electronic effects of the oxetane ring influence the compound’s reactivity in nucleophilic acyl substitution?
The oxetane ring introduces significant steric hindrance, reducing accessibility to the carbonyl carbon. However, its electron-withdrawing effect activates the carboxylic group, enhancing electrophilicity. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., reaction with amines) quantify activation barriers. Contradictory data on reactivity may arise from solvent polarity effects, requiring controlled studies in aprotic vs. protic media .
Q. What methodologies resolve contradictions in reported stability data for this compound under varying pH and temperature?
Systematic stability studies should:
- Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Compare buffered solutions (pH 1–12) to identify degradation pathways (e.g., decarboxylation at low pH, ring-opening at high pH).
- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Replicate conflicting studies to isolate variables like impurity profiles or measurement techniques .
Q. How can researchers design experiments to evaluate the catalytic potential of this compound derivatives in asymmetric synthesis?
- Substrate Scope : Test derivatives (e.g., amides, esters) in model reactions (e.g., Friedel-Crafts alkylation) with chiral ligands.
- Mechanistic Probes : Use isotopic labeling (¹³C-carboxylic group) to track bond formation/cleavage.
- Enantiomeric Excess (ee) Analysis : Employ chiral HPLC or NMR with europium shift reagents. Controls must include achiral analogs to distinguish steric vs. electronic contributions to selectivity .
Data Interpretation & Reporting
Q. What statistical approaches are recommended for analyzing conflicting bioactivity data of this compound analogs?
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variability in assay conditions (e.g., cell lines, concentrations).
- Multivariate Regression : Identify confounding factors (e.g., lipophilicity, steric parameters) influencing IC₅₀ values.
- Bland-Altman Plots : Visualize agreement between disparate datasets. Transparent reporting of outliers and exclusion criteria is critical .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow guidelines for experimental reporting in organic chemistry:
- Detailed Protocols : Specify equivalents of reagents, reaction times, and purification methods (e.g., column chromatography gradients).
- Supporting Information : Include raw spectral data (NMR, IR) and chromatograms.
- Error Analysis : Report yields as mean ± SD from triplicate trials and discuss sources of loss (e.g., hydrolysis during workup) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
